5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Vue d'ensemble

Description

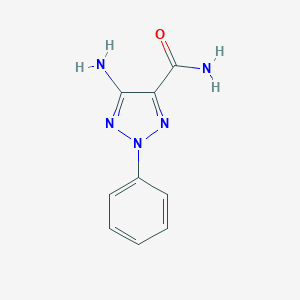

5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves a multicomponent reaction. One common method includes the reaction of arylazides, amines, and 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile as a donor of the cyanoacetic acid fragment . This reaction is carried out under mild conditions and does not require the use of transition metals .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce nitro groups to amines or other functional groups.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amine derivatives .

Applications De Recherche Scientifique

Chemical Synthesis and Building Block

1. Synthesis Methods:

The synthesis of 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multicomponent reactions. A common synthetic route includes the reaction of arylazides with amines and cyanoacetic acid derivatives. The optimization of these methods focuses on improving yield and purity while ensuring environmentally friendly practices.

2. Building Block for Complex Molecules:

This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its triazole ring structure allows for various chemical modifications, making it a valuable precursor in medicinal chemistry.

Biological Activities

1. Enzyme Inhibition:

Research has demonstrated that this compound exhibits potential as an enzyme inhibitor. Notably, it has been studied for its inhibitory effects on xanthine oxidase, an enzyme involved in purine metabolism. This inhibition is significant for conditions such as gout and hyperuricemia .

2. Antimicrobial Properties:

The compound has shown promising antimicrobial activity against various pathogens. Its structural features contribute to its ability to interact with microbial enzymes or receptors, enhancing its efficacy as an antimicrobial agent.

3. Anticancer Potential:

this compound has been investigated for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cells through specific molecular interactions, making it a candidate for further development in cancer therapeutics .

Medicinal Chemistry Applications

1. Drug Development:

The compound's unique combination of functional groups allows it to interact with multiple biological targets, enhancing its potential as a lead compound in drug development. Its derivatives have been optimized for improved pharmacokinetic properties and reduced toxicity profiles .

2. Chagas Disease Treatment:

Recent studies have highlighted the efficacy of 5-Amino-1,2,3-triazole derivatives in treating Chagas disease caused by Trypanosoma cruzi. Optimized compounds demonstrated significant suppression of parasite burden in animal models, indicating their potential as new therapeutic agents for neglected tropical diseases .

Case Studies

Case Study 1: Xanthine Oxidase Inhibition

A study evaluated the xanthine oxidase inhibitory activity of various triazole derivatives including ATC. The results indicated that ATC exhibited potent inhibition at submicromolar concentrations, suggesting its potential use in managing hyperuricemia .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that derivatives of this compound induced apoptosis in breast cancer cell lines. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and proliferation .

Mécanisme D'action

The mechanism of action of 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit enzymes such as glycogen synthase kinase-3 or act as an antagonist to GABA receptors . These interactions disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids: These analogues have been studied for their xanthine oxidase inhibitory activity.

5-Amino-1-p-tolyl-1H-1,2,3-triazole-4-carboxylic acid derivatives: These compounds have shown significant anticancer activity.

Uniqueness

5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications.

Activité Biologique

5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide (also referred to as ATC) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, highlighting its potential applications in treating various diseases, particularly infectious diseases like Chagas disease.

Chemical Structure and Properties

This compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. Its molecular formula is CHNO, with a molecular weight of approximately 204.19 g/mol. The presence of an amino group and a phenyl group enhances its biological activity and interaction with various biological targets.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains and fungi. The compound's mechanism involves disrupting microbial cell wall synthesis and inhibiting essential enzymes required for microbial survival.

Antiparasitic Activity

One of the most significant areas of research for this compound is its activity against Trypanosoma cruzi, the causative agent of Chagas disease. A series of studies have demonstrated that derivatives of 5-amino-1,2,3-triazole-4-carboxamide exhibit potent antiparasitic effects. For instance, one study identified a compound from this series with submicromolar activity against T. cruzi, showing significant suppression of parasite burden in infected mouse models .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis in various cancer cell lines through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins. Its unique structure allows it to interact with specific molecular targets involved in cancer progression.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the triazole core or peripheral substituents can significantly affect potency and selectivity. For example:

| Modification | Effect on Activity |

|---|---|

| Replacement of amino group with H or Me | Inactive |

| Substitution at position 4 with halogens | Enhanced activity |

| Alteration of the phenyl group | Variable effects depending on substitution pattern |

These findings suggest that specific functional groups are essential for maintaining bioactivity and that careful optimization can lead to more potent derivatives.

Case Studies

- Chagas Disease Treatment : A study screened a library of compounds based on the triazole scaffold against T. cruzi. The most potent compound showed high selectivity (>100-fold) against VERO cells and significant efficacy in reducing parasitic load in mice .

- Anticancer Activity : In vitro studies demonstrated that this compound could inhibit cell proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.

- Antimicrobial Screening : Various derivatives were tested against clinical isolates of bacteria such as Staphylococcus aureus and Escherichia coli, showing broad-spectrum antimicrobial activity.

Propriétés

IUPAC Name |

5-amino-2-phenyltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O/c10-8-7(9(11)15)12-14(13-8)6-4-2-1-3-5-6/h1-5H,(H2,10,13)(H2,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMDNAOXHXCIOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C(C(=N2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346031 | |

| Record name | 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103752-72-3 | |

| Record name | 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.